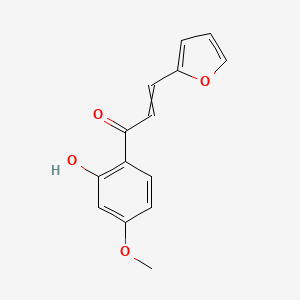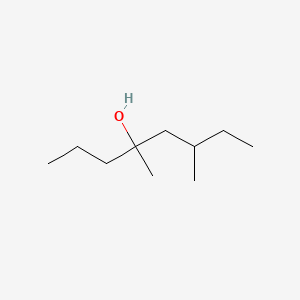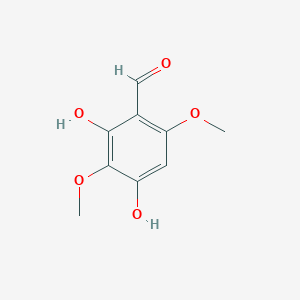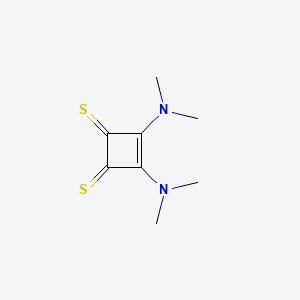
1-Chloro-4-(ethylselanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(ethylselanyl)benzene is an organoselenium compound characterized by the presence of a chlorine atom and an ethylselanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(ethylselanyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with ethylselenol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ethylselenol. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and volatile nature of selenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(ethylselanyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, forming 4-(ethylselanyl)benzene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 4-(ethylselanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(ethylselanyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(ethylselanyl)benzene involves its interaction with various molecular targets and pathways. The ethylselanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating the activity of redox-sensitive enzymes. The chlorine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of an ethylselanyl group.
1-Chloro-4-ethylbenzene: Similar structure but lacks the selenium atom.
4-Chlorotoluene: Another similar compound with a methyl group instead of an ethylselanyl group.
Uniqueness: 1-Chloro-4-(ethylselanyl)benzene is unique due to the presence of the ethylselanyl group, which imparts distinct chemical properties and potential biological activities. The selenium atom in the ethylselanyl group can participate in redox reactions, making the compound a valuable tool in studying redox biology and developing selenium-based therapeutics.
Eigenschaften
CAS-Nummer |
52754-56-0 |
|---|---|
Molekularformel |
C8H9ClSe |
Molekulargewicht |
219.58 g/mol |
IUPAC-Name |
1-chloro-4-ethylselanylbenzene |
InChI |
InChI=1S/C8H9ClSe/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GJSOZRUGYFUGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


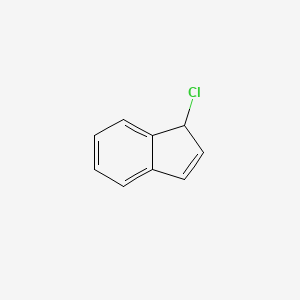
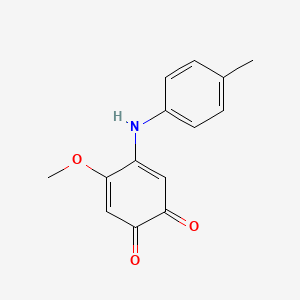
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
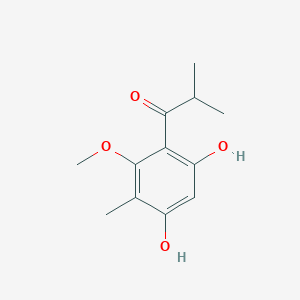
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
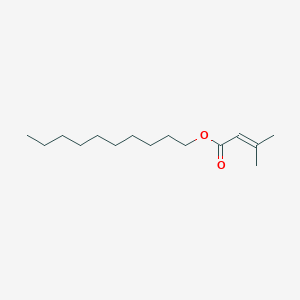
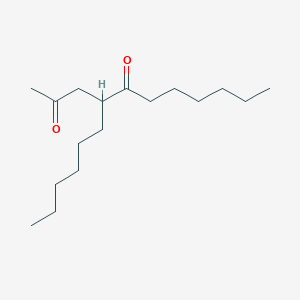
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
